Molecular Weight and Lipophilicity Comparison Against an Isoquinoline Analog
The target compound exhibits a lower molecular weight (330.8 g/mol) and reduced lipophilicity (XLogP3 = 3.1) compared to the structurally closest isoquinoline analog (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, which has a molecular weight of 367.8 g/mol and an XLogP3 of 3.7 [1] [2]. This quantifiable difference arises from the replacement of the phenylacetyl group with an isoquinoline-1-carbonyl group, adding an extra fused ring and a nitrogen atom.
| Evidence Dimension | Physicochemical Profile |
|---|---|
| Target Compound Data | Molecular Weight: 330.8 g/mol; XLogP3: 3.1 |
| Comparator Or Baseline | (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone (CAS 2034620-12-5): Molecular Weight: 367.8 g/mol; XLogP3: 3.7 |
| Quantified Difference | Molecular weight increase of +37.0 g/mol (+11.2%); XLogP3 increase of +0.6 log units |
| Conditions | Computed properties from PubChem 2.2 (PubChem release 2025.09.15) using XLogP3 3.0 |
Why This Matters
A lower molecular weight and lower lipophilicity can lead to better aqueous solubility and a more favorable fragment-like profile, which is critical for structure-based drug design and lead optimization decisions.
- [1] PubChem. (2026). Compound Summary for CID 122243479, 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylethanone. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 122243503, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone. National Library of Medicine, National Center for Biotechnology Information. View Source
